molecular formula C24H29N3O B12720372 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- CAS No. 135264-67-4

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)-

Cat. No.: B12720372
CAS No.: 135264-67-4
M. Wt: 375.5 g/mol
InChI Key: SMDMGUHHTHZZDF-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound features a spiro linkage between a benzodiazepine and a cyclopentane ring, making it a fascinating subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- typically involves a multi-step process. One common method is the one-pot, pseudo-five-component condensation reaction. This process involves the use of a 1,2-diamine, isocyanide, TMSN3, and two molecules of a linear or cyclic ketone in methanol, under ambient temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential pharmacological properties. Benzodiazepine derivatives are known for their activity on the central nervous system, and this compound may exhibit similar effects .

Medicine

In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its structure suggests it may have applications in treating neurological disorders, although more research is needed to confirm this .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of novel compounds with potentially useful properties .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is not fully understood. it is believed to interact with molecular targets in the central nervous system, similar to other benzodiazepine derivatives. These interactions may involve binding to GABA receptors, leading to an increase in inhibitory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- lies in its spiro linkage, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

135264-67-4

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

4-methoxy-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline

InChI

InChI=1S/C24H29N3O/c1-28-19-13-11-18(12-14-19)25-17-27-23-10-3-2-8-22(23)26-21-9-6-7-20(21)24(27)15-4-5-16-24/h2-3,8,10-14,20,25H,4-7,9,15-17H2,1H3

InChI Key

SMDMGUHHTHZZDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5

Origin of Product

United States

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